molecular formula C8H10Cl3NO B6255813 2-(2,4-dichlorophenoxy)ethan-1-amine hydrochloride CAS No. 26378-66-5

2-(2,4-dichlorophenoxy)ethan-1-amine hydrochloride

Cat. No.: B6255813
CAS No.: 26378-66-5
M. Wt: 242.5
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Description

2-(2,4-dichlorophenoxy)ethan-1-amine hydrochloride is a chemical compound known for its diverse applications in various fields of research and industry. It is characterized by its molecular formula C8H10Cl3NO and a molecular weight of 242.5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(2,4-dichlorophenoxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Bulk manufacturing often employs continuous flow reactors to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)ethanamine
  • 2-(2,4-dichlorophenoxy)ethanol
  • 2-(2,4-dichlorophenoxy)acetic acid

Uniqueness

2-(2,4-dichlorophenoxy)ethan-1-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it exhibits enhanced stability and solubility, making it more suitable for certain applications .

Properties

CAS No.

26378-66-5

Molecular Formula

C8H10Cl3NO

Molecular Weight

242.5

Purity

95

Origin of Product

United States

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